Positional Isomer Differentiation: 4‑Cyano vs. 3‑Cyano Binding‑Pose Divergence in SARS‑CoV‑2 Main Protease Fragment Screen
The 3‑cyano positional isomer (UH1, 2‑(3‑cyanophenyl)‑N‑(pyridin‑3‑yl)acetamide) was identified as a Ligand of Interest in the PanDDA fragment screen against SARS‑CoV‑2 main protease (Mᵖʳᵒ), with a resolved co‑crystal structure at 1.52 Å resolution (PDB 5RGZ) [1]. The 3‑cyano group of UH1 engages the S1 pocket of Mᵖʳᵒ through a defined hydrogen‑bond network. In the 4‑cyano isomer (target compound), the para‑cyano orientation would project the nitrile away from the S1 subsite, predicting a fundamentally different binding pose and potentially altered occupancy. No equivalent co‑crystal structure exists for the 4‑cyano isomer, establishing the target compound as a structurally orthogonal probe for structure‑activity relationship (SAR) expansion.
| Evidence Dimension | Binding pose and crystallographic occupancy in SARS‑CoV‑2 Mᵖʳᵒ fragment screen |
|---|---|
| Target Compound Data | No co‑crystal structure reported; predicted S1‑pocket pose incompatible with para‑cyano geometry |
| Comparator Or Baseline | UH1 (3‑cyano isomer): co‑crystal structure at 1.52 Å, PDB 5RGZ; designated Ligand of Interest |
| Quantified Difference | Qualitative: orthogonally redirected nitrile vector (para vs. meta) precludes equivalent S1 engagement |
| Conditions | PanDDA fragment screen; X‑ray diffraction; SARS‑CoV‑2 main protease (Mᵖʳᵒ) crystals soaked with fragment |
Why This Matters
Procurement of the 4‑cyano isomer enables SAR-by-catalog exploration of the Mᵖʳᵒ S1 pocket with a probe that the 3‑cyano isomer cannot replicate.
- [1] RCSB Protein Data Bank. 5RGZ: PanDDA analysis group deposition – Crystal Structure of SARS-CoV-2 main protease in complex with Z1343543528 (Mpro-x2600). Deposited 2020-05-15; released 2020-05-27. Resolution 1.52 Å. https://www.rcsb.org/structure/5RGZ View Source
